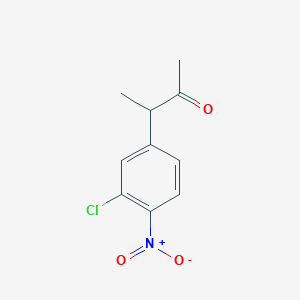![molecular formula C61H73F3N10O9S2 B12088676 3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)
3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of such a complex compound would involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound by reaction with water.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions would vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules. It might also be studied for its unique chemical properties and reactivity.
Biology
In biology, the compound could be used in research related to cellular processes, enzyme interactions, or as a potential drug candidate.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a component in various chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific molecular structure and the biological targets it interacts with. This might involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include other benzamides, thiazoles, or pyridines.
Propriétés
Formule moléculaire |
C61H73F3N10O9S2 |
|---|---|
Poids moléculaire |
1211.4 g/mol |
Nom IUPAC |
3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75) |
Clé InChI |
NJCPVTOZWPVLBE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


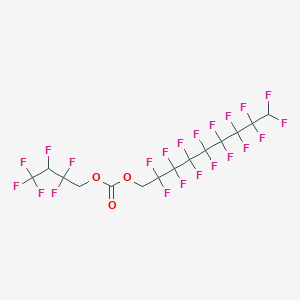


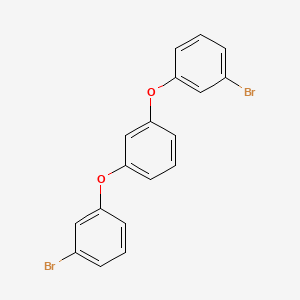
![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)

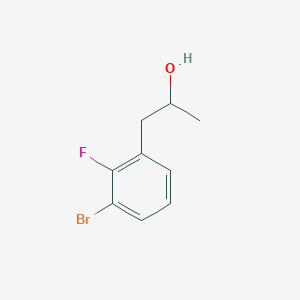


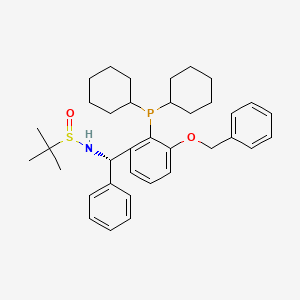
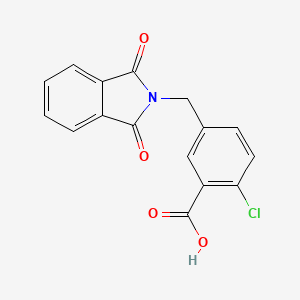

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
